2-(2-methoxyphenyl)prop-2-en-1-ol
Description
2-(2-Methoxyphenyl)prop-2-en-1-ol (IUPAC name: (2E)-3-(2-methoxyphenyl)prop-2-en-1-ol) is an allyl alcohol derivative featuring a 2-methoxyphenyl substituent. Its molecular formula is C₁₀H₁₂O₂, with an average molecular mass of 164.204 g/mol and a monoisotopic mass of 164.08373 g/mol . The compound is also known as o-methoxycinnamyl alcohol, reflecting its structural similarity to cinnamyl alcohol but with a methoxy group at the ortho position of the aromatic ring. Key identifiers include ChemSpider ID 9575865 and CAS numbers 114568-19-3 and 1504-61-6 . The E-isomer configuration is explicitly noted, which influences its stereochemical properties and reactivity.
Properties
CAS No. |
1823912-13-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyphenyl)prop-2-enal or 2-(2-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 2-(2-methoxyphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-(2-bromo-2-methoxyphenyl)prop-2-en-1-ol.
Scientific Research Applications
2-(2-methoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors on the cell surface. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Allyl Alcohol Derivatives
Prop-2-en-1-ol (Allyl Alcohol)
- Structure : Simplest allyl alcohol (C₃H₆O), lacking aromatic substitution.
- Bioactivity: Exhibits potent estrogen receptor (ER) antagonism, inducing apoptosis in MCF-7 breast cancer cells. Analogues like 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl) (a eugenol derivative) show strong anti-proliferative effects .
- Comparison: The addition of the o-methoxyphenyl group in 2-(2-methoxyphenyl)prop-2-en-1-ol enhances aromatic interactions and may modulate receptor binding specificity compared to non-aromatic allyl alcohols.
2-Methyl-1-phenylprop-2-en-1-ol
- Structure : Features a methyl group and phenyl ring (C₁₀H₁₂O).
- Properties: Used in synthetic chemistry (MFCD00046630).
Methoxyphenyl-Substituted Compounds
Eugenol (2-Methoxy-4-(2-propenyl)phenol)
- Structure: Para-propenyl and meta-methoxy groups on phenol (C₁₀H₁₂O₂).
- Properties : MAK value of 5 ml/m³ (19 mg/m³) for occupational exposure .
- Comparison: Positional isomerism (2-methoxy vs. 4-propenyl in eugenol) drastically alters bioactivity. Eugenol is widely used in dentistry for its analgesic properties, whereas this compound’s applications remain less explored .
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : N-Benzyl-2,5-dimethoxy-phenethylamines with halogen substitutions (e.g., 4-iodo, 4-bromo).
- Bioactivity : Highly potent psychedelics with severe toxicity; 25I-NBOMe has an active dose of 50–800 µg .
- Comparison : Both share a 2-methoxyphenyl group, but NBOMe compounds’ N-benzylamine and halogen substituents confer 5-HT₂A receptor agonism, unlike the alcohol functionality in this compound .
Chiral Methoxyphenyl Derivatives
2-(2-Methoxyphenyl)pyridine-1-oxide
- Structure : Pyridine oxide with ortho-methoxyphenyl substitution.
- Chirality : Fails to resolve into enantiomers at low temperatures, unlike its 3-methyl analogue, highlighting the role of substituents in stereochemical stability .
- Comparison : The propen-1-ol chain in this compound may offer greater flexibility for chiral resolution compared to rigid pyridine oxides.
Pharmacologically Active Analogues
Adrenoceptor-Binding Indole Derivatives
- Structure: E.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
- Bioactivity: Demonstrated α₁-, α₂-, and β₁-adrenoceptor binding, antiarrhythmic, and hypotensive effects .
- Comparison: The indole and ethylamino groups in these compounds introduce multi-target activity, whereas this compound’s simpler structure may limit receptor diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
